N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
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Overview
Description
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a triazine ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Triazine Ring: Starting with a suitable precursor such as 2-amino-4,6-dichloro-1,3,5-triazine, the triazine ring is formed through nucleophilic substitution reactions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl chloride in the presence of a base like sodium hydride.
Coupling with Benzothiazole: The final step involves coupling the triazine derivative with a benzothiazole derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with DNA/RNA: Intercalate or bind to nucleic acids, affecting gene expression and replication.
Modulate Receptors: Act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
- N-[5-(2-ethoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
Uniqueness
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C13H17N5OS |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H17N5OS/c1-19-7-6-18-8-14-12(15-9-18)17-13-16-10-4-2-3-5-11(10)20-13/h2-5H,6-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
UPTPAYQILKQVJV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CNC(=NC1)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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